![molecular formula C16H13N5O3 B5714815 2-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5714815.png)
2-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}benzoic acid, also known as PTABA, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological applications. PTABA is a member of the tetrazole family, which is known for its biological activity and therapeutic potential.
Mécanisme D'action
The mechanism of action of 2-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}benzoic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the activation of the peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that is involved in the production of pro-inflammatory cytokines, while PPARγ is a nuclear receptor that regulates gene expression. This compound has been shown to inhibit the activity of COX-2 and activate PPARγ, leading to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and anti-cancer effects in animal models. This compound has been found to inhibit the production of pro-inflammatory cytokines, reduce pain, and inhibit the growth of cancer cells. This compound has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}benzoic acid is its potential pharmacological applications, including anti-inflammatory, analgesic, and anti-cancer properties. This compound is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}benzoic acid. One direction is to further investigate its anti-inflammatory and analgesic properties, including its mechanism of action and potential clinical applications. Another direction is to explore its anti-cancer properties and its potential as a cancer therapeutic. Additionally, the development of more soluble derivatives of this compound could improve its pharmacological properties and increase its potential for clinical use.
In conclusion, this compound is a synthetic compound with potential pharmacological applications, including anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, reduce pain, and inhibit the growth of cancer cells. This compound has also been shown to have antioxidant properties and to protect against oxidative stress. Further research on this compound could lead to the development of new therapeutics for a variety of diseases.
Méthodes De Synthèse
2-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}benzoic acid can be synthesized using a multistep reaction starting from commercially available starting materials. The synthesis involves the reaction of 2-aminobenzoic acid with 5-phenyltetrazole in the presence of acetic anhydride and a catalyst. The resulting intermediate is then treated with acetic anhydride and sodium acetate to produce this compound. The purity and yield of this compound can be improved by recrystallization and column chromatography.
Applications De Recherche Scientifique
2-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}benzoic acid has been studied for its potential pharmacological applications, including anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. In addition, this compound has been found to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
2-[[2-(5-phenyltetrazol-2-yl)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c22-14(17-13-9-5-4-8-12(13)16(23)24)10-21-19-15(18-20-21)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNUJHFJHWQSRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(diethylamino)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5714751.png)
![4-nitro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5714763.png)
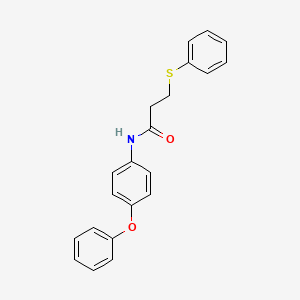
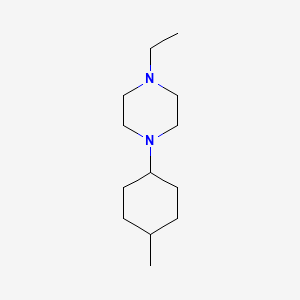
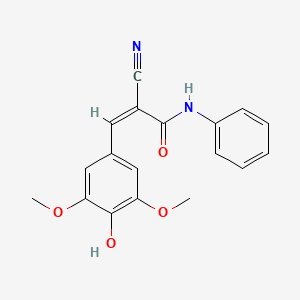
![N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5714789.png)
![(2-chloro-6-fluorobenzyl)[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5714794.png)
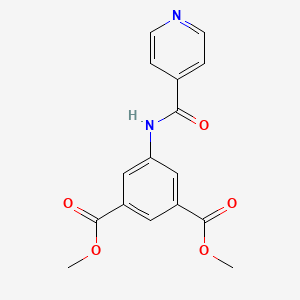
![N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)benzyl]urea](/img/structure/B5714798.png)
![4-[(4-isobutoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5714804.png)
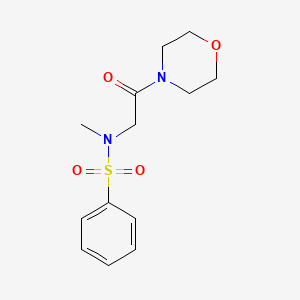


![methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5714835.png)